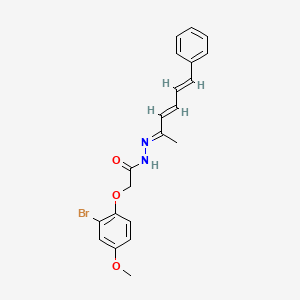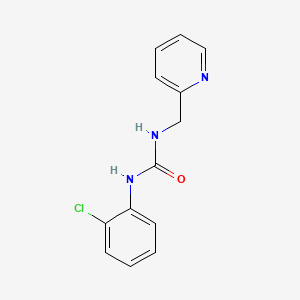
2-(benzylthio)-5-(3-methoxyphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-5-(3-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMOX and belongs to the class of heterocyclic compounds. BMOX has been found to possess unique biochemical and physiological properties, making it a promising candidate for future research.
作用機序
The mechanism of action of BMOX is not fully understood. However, it is believed that BMOX exerts its effects through the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. BMOX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation. BMOX has also been shown to inhibit the activity of various kinases, such as Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BMOX has been found to possess unique biochemical and physiological properties. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties. BMOX has also been shown to possess significant antioxidant activity, which can protect cells from oxidative stress. BMOX has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs.
実験室実験の利点と制限
One of the main advantages of BMOX is its potential as a lead compound for the development of new drugs. BMOX has been found to possess unique biochemical and physiological properties, making it a promising candidate for further research. However, one of the limitations of BMOX is its limited solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on BMOX. One of the most promising areas of research is the development of new drugs based on BMOX. BMOX has been found to possess significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of BMOX. Further research is needed to fully understand how BMOX exerts its effects at the molecular level. Additionally, research is needed to improve the solubility of BMOX in water, which can facilitate its use in lab experiments.
Conclusion:
In conclusion, BMOX is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMOX has been found to possess unique biochemical and physiological properties, making it a promising candidate for further research. The development of new drugs based on BMOX and the elucidation of its mechanism of action are some of the future directions for research on this compound.
合成法
The synthesis of BMOX can be achieved through various methods, including the reaction of 3-methoxybenzohydrazide with benzyl isothiocyanate in the presence of a base. Another method involves the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the reaction with benzylamine and sodium azide. These methods have been proven to be efficient and have yielded high-quality BMOX.
科学的研究の応用
BMOX has been extensively studied for its potential applications in various fields of science. One of the most promising applications of BMOX is in the field of medicinal chemistry. BMOX has been found to exhibit significant anti-inflammatory and anti-cancer properties. It has also been shown to possess potent antioxidant activity, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2-benzylsulfanyl-5-(3-methoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-19-14-9-5-8-13(10-14)15-17-18-16(20-15)21-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCALASIVYCCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749710.png)
![4-({[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5749714.png)
![N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5749716.png)
![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5749731.png)

![1-methyl-4-{[4-methyl-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B5749739.png)

![2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5749765.png)
![N'-(3-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749772.png)

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}thiophene-2-carboximidamide](/img/structure/B5749783.png)
![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5749797.png)

![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5749814.png)